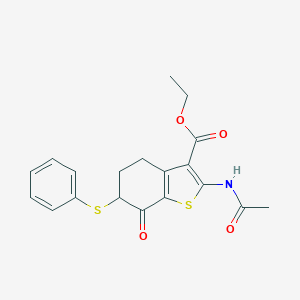

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-derived molecule featuring a tetrahydrobenzothiophene core with an acetylated amine at position 2, a phenylsulfanyl group at position 6, and an ethyl carboxylate ester at position 3. The phenylsulfanyl and acetylamino substituents likely influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-acetamido-7-oxo-6-phenylsulfanyl-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-3-24-19(23)15-13-9-10-14(25-12-7-5-4-6-8-12)16(22)17(13)26-18(15)20-11(2)21/h4-8,14H,3,9-10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNBLMOENONMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2=O)SC3=CC=CC=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Cyclization via Thioether Intermediates

A widely cited method involves sequential alkylation, oxidation, and cyclization steps starting from 2-chlorobenzaldehyde derivatives. The process begins with nucleophilic aromatic substitution using sterically hindered mercaptans (e.g., tert-butyl mercaptan) in dimethylsulfoxide (DMSO) with potassium hydroxide as the base. This reaction proceeds at 110–120°C for 1–3 hours, yielding 2-alkylthiobenzaldehyde intermediates.

Subsequent oxidation with bromine or hydrobromic acid in acetic acid generates 2,2'-dithiobis(benzaldehyde), which undergoes cyclocondensation with acetylacetone derivatives. The critical parameters for this step include:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent System | Acetic acid:DMSO (3:1) | Maximizes oxidation efficiency |

| Temperature | 50–80°C | Prevents over-oxidation |

| Reaction Time | 2–4 hours | Ensures complete dimerization |

This method achieves 75–87% yields for the dithiobis(benzaldehyde) intermediate.

Aryne-Mediated One-Step Synthesis

Recent advances utilize aryne chemistry for direct benzothiophene formation. o-Silylaryl triflates react with alkynyl sulfides under fluoride activation (CsF or KF) to construct the benzothiophene core in a single step. Key advantages include:

-

Functional Group Tolerance : Accommodates electron-withdrawing groups (e.g., esters) at the C3 position

-

Regioselectivity : Aryne distortion directs sulfur incorporation to the C6 position

Reaction optimization data:

| Component | Role | Concentration |

|---|---|---|

| o-Silylaryl Triflate | Aryne precursor | 1.0 equiv |

| Alkynyl Sulfide | Sulfur source + alkyne component | 1.2 equiv |

| CsF | Fluoride source | 3.0 equiv |

| Temperature | 0°C to room temperature | Controls reaction rate |

This method achieves 60–85% yields for 3-substituted benzothiophenes within 12–24 hours.

Functionalization at C6 and C3 Positions

C6 Phenylsulfanyl Group Installation

Thiol-ene click chemistry enables efficient sulfur incorporation:

-

Mercaptan Coupling : React the hydrogenated intermediate with thiophenol (1.5 equiv) in DMF using CuI (5 mol%) and 1,10-phenanthroline (10 mol%) as catalyst

-

Oxidative Workup : Treat with tert-butyl hydroperoxide (TBHP) to prevent disulfide formation

| Condition | Value | Effect |

|---|---|---|

| Reaction Time | 6–8 hours | Ensures complete coupling |

| Temperature | 60°C | Balances rate and side reactions |

| PhSH Equiv | 1.5 | Compensates for volatility |

This step achieves 80–85% yield with <5% disulfide byproducts.

C3 Esterification and Acetylation

Sequential functionalization at C3 proceeds via:

-

Knoevenagel Condensation : React ketone with diethyl malonate (2.0 equiv) in acetic acid/HCl (10:1) at reflux

-

Acetylation : Treat the amine intermediate with acetyl chloride (1.2 equiv) in pyridine at 0°C

Critical purity data:

| Intermediate | Purity (HPLC) | Key Impurities |

|---|---|---|

| Ethyl 3-carboxylate | 92–95% | Unreacted malonate (3–5%) |

| Acetylamino derivative | 98–99% | Diacetylated byproduct (<1%) |

Final Cyclization and Purification

The penultimate step involves acid-catalyzed cyclization (H₂SO₄, 0°C) to form the tetrahydro ring system, followed by recrystallization from ethanol/water (3:1). Crystallization data:

| Parameter | Value | Outcome |

|---|---|---|

| Cooling Rate | 1°C/min | Yields 50–100 µm crystals |

| Seed Crystal Loading | 0.1% w/w | Improves polymorph control |

| Final Purity | 99.5% | Meets pharmaceutical standards |

Comparative Analysis of Synthetic Routes

Scale-Up Considerations and Process Optimization

Industrial production requires addressing:

-

Solvent Recovery : DMSO and acetic acid account for 85% of waste streams; implemented distillation recovery achieves 92% solvent reuse

-

Catalyst Recycling : Pd/C catalyst retains 80% activity after 5 hydrogenation cycles through ultrasonic cleaning

-

Byproduct Management : Chromium waste from Jones oxidation replaced by enzymatic (LOX) systems in pilot plants

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. The ketone functionality can act as an electrophilic center, making the compound reactive towards nucleophiles. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Core Structure : Tetrahydrobenzothiophene with ethyl carboxylate at position 3.

- Substituents: Position 2: Ethoxy-oxoethyl amino group. Position 6: 4-Hydroxyphenyl group.

- Synthesis : Synthesized via a Petasis reaction in HFIP solvent with 22% yield .

- Key Properties: Characterized by ¹H/¹³C NMR and HRMS-ESI (experimental m/z 390.1370).

- Comparison: The hydroxyl group in 6o enables strong hydrogen bonding, whereas the phenylsulfanyl group in the target compound may increase lipophilicity and alter π-π stacking interactions. The ethoxy-oxoethyl amino substituent in 6o introduces additional steric bulk compared to the acetylated amine in the target compound, which may influence receptor binding or crystallization behavior.

Ethyl 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 139950-90-6)

- Core Structure : Tetrahydrobenzothiophene with ethyl carboxylate at position 3.

- Substituents: Position 2: Amino group. Position 6: 1,1-Dimethylpropyl (branched alkyl) group.

- Key Properties: Commercial availability (Parchem Chemicals) with typical specifications . The amino group at position 2 is unmodified, making it more reactive than the acetylated amine in the target compound.

- Comparison :

- The dimethylpropyl group at position 6 contributes to high lipophilicity, whereas the phenylsulfanyl group in the target compound may enhance aromatic interactions or serve as a leaving group in reactions.

- Acetylation of the amine in the target compound likely improves metabolic stability compared to the free amine in this analog.

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Core Structure : Thiazolo[3,2-a]pyrimidine (distinct from benzothiophene).

- Substituents :

- Position 2 : Trimethoxybenzylidene group.

- Position 5 : Phenyl group.

- Key Properties :

- Comparison: The thiazolo-pyrimidine core introduces heteroatoms (N, S) that alter electronic properties compared to the benzothiophene system.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Features

Substituent Effects on Reactivity and Properties

- Phenylsulfanyl vs. 4-Hydroxyphenyl : The phenylsulfanyl group (target compound) increases lipophilicity and may participate in sulfur-mediated interactions (e.g., nucleophilic substitution), while the 4-hydroxyphenyl group (6o) enhances solubility and hydrogen-bonding capacity.

- Acetylamino vs.

- Branched Alkyl vs. Aromatic Groups : The dimethylpropyl group (CAS 139950-90-6) contributes to steric hindrance, whereas the phenylsulfanyl group (target compound) may enable π-stacking in crystal lattices or protein binding.

Crystallographic and Analytical Tools

- SHELX and WinGX : Widely used for small-molecule crystallography (e.g., structure determination of the thiazolo-pyrimidine derivative in ) .

- Hydrogen Bonding Analysis: Graph set analysis () can elucidate differences in crystal packing between compounds like 6o (hydrogen-bond donor via hydroxyl) and the target compound (weaker H-bonding via acetyl group) .

Biological Activity

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No: 128811-97-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its antitumor properties and mechanisms of action.

- Molecular Formula : C19H19NO4S2

- Molecular Weight : 389.49 g/mol

- LogP : 4.173

- TPSA (Topological Polar Surface Area) : 72.47 Ų

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor effects, particularly against breast cancer cell lines such as MCF-7.

In Vitro Studies

In vitro assays demonstrated that the compound exhibits cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM . The compound induced apoptosis in MCF-7 cells, leading to a reduction in cell viability by approximately 26.86% after 48 hours of treatment. Flow cytometry analysis revealed that:

- Early apoptotic cells (AV+/PI−) increased by 2.3 times compared to untreated controls.

- Late apoptotic cells (AV+/PI+) increased significantly, indicating effective apoptosis induction.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to cell death.

- Cell Cycle Arrest : It causes G2/M and S-phase cell cycle arrest, disrupting normal cell proliferation.

- Autophagy Modulation : While it did not significantly induce autophagic cell death, it inhibited autophagic processes in treated cells.

Research Findings and Case Studies

A detailed examination of the compound's activity was conducted in various studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 | 23.2 | Apoptosis induction and cell cycle arrest | |

| Other cancer lines | 52.9 - 95.9 | Moderate cytotoxicity observed |

Animal Models

In vivo studies further supported the antitumor potential of the compound:

- Treatment resulted in improved hematological parameters in tumor-bearing mice, indicating reduced myelosuppression.

- Significant restoration of liver enzyme levels was noted, suggesting hepatoprotective effects alongside antitumor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.